molecular formula C13H21NO4 B6206585 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2288992-88-9

6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B6206585
CAS No.: 2288992-88-9
M. Wt: 255.3
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Description

6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a bicyclo[3.2.0]heptane core, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or addition reactions. This step often involves protecting groups to ensure selective reactions.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during the synthesis. The Boc group can be introduced using Boc anhydride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or the bicyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and metabolic pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their unique structure can interact with biological targets in novel ways, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its rigid and stable bicyclic structure.

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows for tight binding to enzymes or receptors, potentially inhibiting their activity. The Boc-protected amino group can be deprotected in biological environments, allowing for further interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
  • 7-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid

Uniqueness

Compared to similar compounds, 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid has a unique combination of functional groups and a rigid bicyclic structure. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

2288992-88-9

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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